molecular formula C9H11NO2 B032614 4-Isopropylpicolinic acid CAS No. 83282-36-4

4-Isopropylpicolinic acid

Cat. No.: B032614
CAS No.: 83282-36-4
M. Wt: 165.19 g/mol
InChI Key: GTEKHQRDHJAAAR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isopropylpicolinic acid can be synthesized through several methods. One common approach involves the alkylation of picolinic acid with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

  • Picolinic acid is dissolved in a suitable solvent, such as dimethylformamide (DMF).
  • A base, such as potassium carbonate, is added to the solution.
  • Isopropyl halide (e.g., isopropyl bromide) is then introduced to the reaction mixture.
  • The reaction is allowed to proceed at elevated temperatures, usually around 80-100°C, for several hours.
  • The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products:

    Oxidation: 4-Isopropylpyridine-2-carboxylic acid.

    Reduction: 4-Isopropylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Isopropylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropylpicolinic acid involves its interaction with specific molecular targets. One key target is the N-type voltage-activated calcium channel. The compound binds to these channels, modulating their activity and thereby influencing calcium ion flow into cells. This modulation can affect various physiological processes, including neurotransmitter release and muscle contraction .

Comparison with Similar Compounds

4-Isopropylpicolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic acid: The parent compound, which lacks the isopropyl group.

    Nicotinic acid: An isomer with the carboxyl group at the third position.

    Isonicotinic acid: An isomer with the carboxyl group at the fourth position.

Uniqueness: The presence of the isopropyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This structural modification can enhance its binding affinity to specific molecular targets and alter its pharmacokinetic profile .

Properties

IUPAC Name

4-propan-2-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEKHQRDHJAAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527986
Record name 4-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83282-36-4
Record name 4-(Propan-2-yl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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